molecular formula C14H10BrClO2 B1268633 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 428462-38-8

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1268633
CAS No.: 428462-38-8
M. Wt: 325.58 g/mol
InChI Key: KSQWNQYGMMPIHG-UHFFFAOYSA-N
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Description

Chemical Structure:
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS: 428462-38-8, MFCD02257429) is a halogenated aromatic aldehyde with a molecular formula of C₁₄H₁₀BrClO₂ and a molecular weight of 333.59 g/mol . The compound features a benzaldehyde core substituted with a bromine atom at the 5-position and a 2-chlorobenzyl ether group at the 2-position.

Its synthetic utility arises from the reactive aldehyde group, which facilitates condensation reactions with amines or other nucleophiles.

Properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQWNQYGMMPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid.

    Reduction: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including glioblastoma and melanoma .
  • Antiviral Properties : The compound is being investigated for its potential use in developing antiviral agents, particularly against viral infections.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:

  • Synthetic Intermediates : It is utilized in the preparation of various substituted benzaldehydes and other organic compounds due to its reactive functional groups .
  • Reactivity : The presence of bromine enhances nucleophilic substitution reactions, making it valuable for creating diverse chemical entities.

The biological activity of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can modulate enzyme activity by forming covalent bonds with nucleophilic sites on proteins, potentially altering cellular pathways.
  • Biochemical Assays : It acts as a probe in biochemical assays to study enzyme interactions and mechanisms of action in various biological contexts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form more complex molecules. The presence of the bromine and chlorine atoms can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzyl Group

The biological and physicochemical properties of this compound are influenced by the position and nature of halogens on the benzyl ether group. Key analogues include:

Table 1: Structural and Physical Properties of Analogues
Compound Name CAS Number Substituent on Benzyl Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde 428462-38-8 2-Cl C₁₄H₁₀BrClO₂ 333.59 95 CCR5 antagonist synthesis
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde 588678-17-5 3-Cl C₁₄H₁₀BrClO₂ 333.59 95 Organophosphorus reactivator precursors
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde 428482-55-7 4-Cl C₁₄H₁₀BrClO₂ 333.59 95 CCR5 antagonist intermediates
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 84102-43-2 4-Br C₁₄H₁₀Br₂O₂ 370.04 95 Not specified
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde 443125-98-2 3,4-diCl C₁₄H₉BrCl₂O₂ 360.03 Discontinued Lab-scale synthesis

Physicochemical Data Comparison

Table 2: Spectroscopic and Analytical Data
Compound Melting Point (°C) Retention Time (RP-HPLC, min) Notable Spectral Features (¹H NMR)
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde Not reported Not available δ 7.83 (d, J = 2.5 Hz, ArH), 5.22 (s, -CH₂)
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde oxime (4k) 100–102 17.28 δ 7.53 (s, ArH), 7.36 (d, J = 7.7 Hz, ArH)
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde Not reported Not available Similar to 2-chloro analogue but with upfield shifts for 4-Cl

Research Findings and Trends

CCR5 Antagonist Synthesis :

  • The 2-chloro variant is less commonly used than the 4-chloro analogue, as the latter’s para-substitution aligns better with receptor-binding pocket geometry .
  • Intermediate 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (CAS 1261861-86-2) is a critical precursor in multi-step syntheses .

Oxime Derivatives :

  • Oximes derived from these aldehydes (e.g., 4j–4m in ) show variable acetylcholinesterase reactivation efficacy, with 3-chloro and 3,4-dichloro substituents enhancing binding affinity.

Structural Insights :

  • X-ray studies of halogenated benzaldehydes (e.g., 2-bromo-5-fluorobenzaldehyde) confirm that substituent positions influence molecular conformation and intermolecular interactions (e.g., Br⋯F contacts) .

Biological Activity

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is C14H9BrClO2C_{14}H_9BrClO_2. Its structure features a bromine atom at the 5th position and a chlorobenzyl ether group at the 2nd position of the benzaldehyde ring. The presence of halogen substituents significantly influences its reactivity and biological interactions.

The biological activity of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde can be attributed to several mechanisms:

  • Electrophilic Reactivity : The aldehyde group is electrophilic, allowing the compound to participate in nucleophilic attacks, which can lead to various biochemical interactions.
  • Influence on Cellular Pathways : The compound may affect pathways involving lipid biosynthesis and membrane integrity, potentially impacting cell viability and function .
  • Potential for Drug Development : Its derivatives are being explored for therapeutic uses, particularly in the development of antiviral and anticancer agents .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde and its derivatives:

  • In Vitro Studies : Compounds derived from this structure have shown promising results against various cancer cell lines. For instance, analogues were screened against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using MTT assays. One derivative exhibited significant cytotoxicity with an IC50 value lower than that of standard drugs like doxorubicin.
CompoundCell LineIC50 (nM)Comparison Drug
Derivative AA-549<50Doxorubicin
Derivative BHeLa<30Doxorubicin

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly in the context of HIV prevention:

  • Case Studies : Research indicates that certain derivatives may inhibit viral replication pathways, contributing to their potential as antiviral agents.

Safety and Toxicity

While exploring the biological activity of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde, it is crucial to assess its safety profile:

  • Toxicity Assessments : Preliminary studies suggest that some derivatives exhibit low toxicity at therapeutic concentrations, making them suitable candidates for further development .
  • Mutagenicity Concerns : As with many halogenated compounds, there may be concerns regarding mutagenicity. Ongoing evaluations are necessary to establish a comprehensive safety profile .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde, and how can reaction yields be maximized?

A common method involves the Williamson ether synthesis, where 5-bromo-2-hydroxybenzaldehyde reacts with 2-chlorobenzyl bromide under basic conditions. For example, sodium hydroxide in acetone/water mixtures (6–12 hours at room temperature) achieves moderate yields (~70–85%) . Key considerations:

  • Base selection : NaOH or K₂CO₃ influences reaction speed and byproduct formation.
  • Solvent polarity : Acetone enhances solubility of intermediates, while aqueous phases aid in purification.
  • Purification : Recrystallization from dichloromethane/hexane mixtures improves purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : 1H^1H NMR shows distinct peaks for the aldehyde proton (~10.1 ppm), aromatic protons (6.8–8.2 ppm), and benzyl ether linkages.
  • X-ray crystallography : Single-crystal studies confirm the planar geometry of the benzaldehyde core and the dihedral angle (~75–85°) between the bromophenol and chlorobenzyl moieties .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 343.58) validates molecular weight .

Q. What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline washes .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 5-position acts as a directing group, facilitating electrophilic substitution or Suzuki-Miyaura couplings. Computational studies (DFT) suggest:

  • Electrophilicity : The aldehyde group is activated by the electron-withdrawing bromine, enhancing reactivity toward nucleophiles.
  • Steric effects : The 2-chlorobenzyl group introduces steric hindrance, reducing reaction rates in bulky catalytic systems .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data?

Discrepancies often arise from polymorphic forms or solvent residues. Mitigation strategies include:

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphs.
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities.
  • Standardization : Compare data with authenticated samples from crystallographic databases .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization methods are viable?

Yes, it is a key intermediate for:

  • Antimicrobial agents : Thiosemicarbazone derivatives (via condensation with thiosemicarbazides) show activity against S. aureus (MIC: 8–16 µg/mL) .
  • Coordination complexes : Reaction with Cu(II) or Zn(II) salts forms complexes with enhanced luminescence properties .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions and Yields

MethodBaseSolventTime (h)Yield (%)Purity (%)Reference
Williamson EtherNaOHAcetone/H₂O685>95
Ullmann CouplingK₂CO₃DMF127090

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
1H^1H NMR (CDCl₃)δ 10.1 (s, CHO), 5.3 (s, OCH₂C₆H₃Cl)
IR (KBr)1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

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